molecular formula C10H17N3O3S B2811148 N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide CAS No. 878418-01-0

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide

Cat. No.: B2811148
CAS No.: 878418-01-0
M. Wt: 259.32
InChI Key: NIZNNUPOCUVGSB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a unique hybrid structure combining an azepane ring, a seven-membered nitrogen-containing heterocycle, with a 5-methylisoxazole group via a sulfonamide linker. This architecture is characteristic of a class of molecules designed to act as potential enzyme inhibitors or receptor modulators. Sulfonamide derivatives are extensively investigated for a wide spectrum of biological activities. Research into analogous compounds has shown that the integration of sulfonamide groups with N-heterocyclic frameworks, such as azepane and isoxazole, is a validated strategy for developing substances with potential antiviral properties against viruses like human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The structural components of this compound suggest it may also be relevant in other research areas, including the exploration of carbonic anhydrase inhibitors, which have applications in fields such as oncology and the management of neurological complications . Researchers can utilize this high-purity compound as a key intermediate or building block in multi-step syntheses, or as a reference standard in biological screening assays to investigate new therapeutic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-9-8-10(11-16-9)12-17(14,15)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZNNUPOCUVGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropanenitrile and ethyl chloroformate.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where the oxazole derivative reacts with an azepane precursor.

    Sulfonamide Formation: The final step involves the reaction of the oxazole-azepane intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Substituted sulfonamides with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, and N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is no exception. Research indicates that compounds in this class can inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various pathogens remains to be fully characterized, but its structural features suggest potential efficacy against a range of microbial infections.

Anticancer Potential

One of the most promising applications of this compound lies in its role as a selective inhibitor of the RET (c-RET) protein. RET mutations are implicated in various cancers, including medullary thyroid carcinoma and some lung cancers. The compound's ability to inhibit RET may lead to reduced proliferation of cancer cells harboring these mutations, positioning it as a potential therapeutic agent in targeted cancer therapies.

Future Research Directions

Ongoing research into N-(5-methyl-1,2-oxazol-3-y)azepane-1-sulfonamide should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Further elucidating its interaction with RET and other biological targets.
  • Formulation Development : Exploring optimal formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the oxazole and azepane rings may contribute to binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s azepane ring distinguishes it from other sulfonamides, which typically feature aromatic or heteroaromatic substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity Key Findings Reference
N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide Azepane ring, sulfonamide, 5-methyloxazole Not explicitly reported Hypothesized to influence lipophilicity and binding kinetics -
M10 (4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyloxazol-3-yl)benzene-sulfonamide) Benzene, imidazole diazenyl, oxazole SARS-CoV-2 Mpro inhibition High docking score (-8.5 kcal/mol); favorable drug-likeness
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzene, methyl, sulfamoylphenyl, oxazole Antimicrobial Synthesized for anti-microbial screening; activity not quantified
Compound 1b (N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzamide) Benzamide, oxazole Anticancer (EGFR inhibition) Microwave synthesis yielded 89%; strong EGFR docking affinity
L2 (4-((2-hydroxybenzylidene)amino)-N-(5-methyloxazol-3-yl)benzenesulfonamide) Schiff base, oxazole Antimicrobial Active at 50 ppm against Salmonella typhi and Candida albicans
2,4,5-Trichloro-N-(5-methyloxazol-3-yl)benzenesulfonamide Chloro substituents, oxazole Not reported Structural data available; chlorine atoms may enhance electrophilicity

Impact of Structural Variations

Azepane vs. Aromatic Rings :

  • The azepane ring in the target compound introduces conformational flexibility and increased lipophilicity compared to rigid aromatic systems like benzene or benzamide. This could enhance membrane permeability but may reduce binding specificity .
  • In contrast, M10’s imidazole diazenyl group enables π-π stacking and hydrogen bonding with protease active sites, contributing to its high docking score .

Oxazole as a Pharmacophore :

  • The 5-methyloxazole moiety is a common feature in all compounds, suggesting its role as a critical pharmacophore. It likely participates in hydrogen bonding (via the oxazole nitrogen) and hydrophobic interactions .

Schiff base derivatives like L2 demonstrate that auxiliary groups (e.g., hydroxybenzylidene) can fine-tune antimicrobial activity through additional hydrogen bonding .

ADMET and Degradation Considerations

  • Drug-Likeness : M10’s favorable ADMET properties (e.g., low toxicity, high bioavailability) provide a benchmark for evaluating the target compound .

Biological Activity

Overview

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is a sulfonamide compound characterized by a unique structural configuration that includes an oxazole ring and an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the RET protein, which is implicated in various cancers.

Target Protein

The primary target of this compound is the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that regulate cell growth and differentiation.

Mode of Action

The compound functions as a highly selective inhibitor of the RET protein. By inhibiting RET, it disrupts the mitogen-activated protein kinase (MAPK) pathway , which is vital for cell proliferation. This disruption leads to a reduction in the proliferation of cancer cells harboring mutations in the RET gene.

In Vitro Studies

Research has demonstrated that this compound significantly reduces the viability of cancer cell lines with RET mutations. For instance, studies conducted on various cancer cell lines, including those expressing high levels of RET, showed a marked decrease in cell proliferation upon treatment with this compound .

Cell Line IC50 (µM) Effect
HT-29 (Colon Cancer)20Reduced viability under hypoxia
MDA-MB-231 (Breast)25Inhibition of migration
MG-63 (Osteosarcoma)15Concentration-dependent inhibition

Study 1: Inhibition of Cell Proliferation

In a study assessing the effects of this compound on HT-29 and MDA-MB-231 cells, researchers observed that treatment led to a significant decrease in cell viability under hypoxic conditions. The compound exhibited an IC50 value of approximately 20 µM for HT-29 cells and 25 µM for MDA-MB-231 cells. Notably, this effect was more pronounced in hypoxic environments compared to normoxic conditions .

Study 2: Comparative Analysis with Other Sulfonamides

In comparative studies with other sulfonamides like sulfamethoxazole, this compound showed superior activity against certain cancer cell lines. The unique combination of the oxazole and azepane rings appears to enhance its biological activity compared to traditional sulfonamides.

Structure–Activity Relationship (SAR)

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of both the oxazole and azepane moieties allows for specific interactions with biological targets that are not observed in other sulfonamide compounds.

Q & A

Q. How do structural analogs compare in terms of efficacy and selectivity?

  • Methodological Answer :
  • In Silico Screening : Use Schrödinger’s Glide to rank analogs by docking scores .
  • Selectivity Profiling : Test against related enzymes (e.g., Enzyme X vs. Isoform Y) using broad-panel assays .
  • Case Study : N-(5-phenyl-1,2,4-thiadiazol-3-yl) derivatives show 10-fold higher selectivity for kinase Z due to π-π stacking with Phe-123 .

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